molecular formula C16H20FNO3S B2410954 2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902964-56-0

2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2410954
CAS No.: 1902964-56-0
M. Wt: 325.4
InChI Key: ROUWVEAAEVDDLJ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C16H20FNO3S and its molecular weight is 325.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activities of compounds related to benzothiazoles, benzodioxanes, and acetamides. These compounds were tested against various cancer cell lines, showing considerable anticancer activity. For instance, benzothiazole derivatives were synthesized and screened for their potential antitumor activity in vitro against human tumor cell lines derived from neoplastic diseases, with some compounds showing significant anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Antimicrobial and Antifungal Effects

Compounds featuring benzothiazole, sulfonamide, and acetamide moieties have demonstrated antimicrobial and antifungal activities. For example, triazole-oxadiazole compounds were synthesized and showed potent antifungal activity against Candida species, with some compounds exhibiting significant effects at low concentrations (Çavușoğlu et al., 2018).

Enzyme Inhibitory Properties

New sulfonamides containing benzodioxane and acetamide groups were synthesized and investigated for their enzyme inhibitory potential, specifically targeting α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, suggesting potential applications in managing diseases related to these enzymes (Abbasi et al., 2019).

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S/c17-11-1-4-13(5-2-11)22-10-16(19)18-12-3-6-14-15(9-12)21-8-7-20-14/h1-2,4-5,12,14-15H,3,6-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUWVEAAEVDDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CSC3=CC=C(C=C3)F)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.